molecular formula C9H11B B1295286 3,5-Dimethylbenzyl bromide CAS No. 27129-86-8

3,5-Dimethylbenzyl bromide

Cat. No. B1295286
CAS RN: 27129-86-8
M. Wt: 199.09 g/mol
InChI Key: QXDHXCVJGBTQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylbenzyl bromide is a chemical compound that serves as a starting material or intermediate in the synthesis of various organic molecules. It is characterized by the presence of two methyl groups attached to the benzene ring at the 3rd and 5th positions, and a benzyl bromide moiety. This structure makes it a versatile reagent in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.

Synthesis Analysis

The synthesis of derivatives related to 3,5-dimethylbenzyl bromide can be achieved through different methods. For instance, 3,5-bis(aminomethyl)benzoic acid was synthesized from 3,5-dimethylbenzoic acid through a process involving bromination, azidonation, and reduction, which is noted for its simplicity and cost-effectiveness . Additionally, the formation of the corannulene core was reported through nickel-mediated intramolecular coupling of benzyl and benzylidene bromides, demonstrating the utility of bromide moieties in facilitating complex ring-forming reactions .

Molecular Structure Analysis

The molecular structure of compounds related to 3,5-dimethylbenzyl bromide has been determined using various techniques. For example, the structural properties of methoxy derivatives of benzyl bromide were elucidated from powder X-ray diffraction data, highlighting the significance of substituents on the aromatic ring in determining the structural properties of the material . Similarly, the crystal structures of various derivatives, such as methyl 3,5-dimethylbenzoate and 3,5-bis(bromomethyl)phenyl acetate, have been characterized, revealing the influence of substituents on molecular association and crystal packing .

Chemical Reactions Analysis

3,5-Dimethylbenzyl bromide and its derivatives participate in a variety of chemical reactions. For instance, dimethylformamide has been used as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating the reactivity of bromide-containing compounds in carbonylation reactions . Bromide ion catalysis has also been employed in the dimerization of certain bromide-containing compounds, leading to products with potential applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethylbenzyl bromide derivatives are influenced by their molecular structure. The presence of different substituents can significantly alter properties such as solubility, reactivity, and stability. For example, water-soluble reagents derived from 2-hydroxy-5-nitrobenzyl halides were found to selectively modify amino acids in aqueous solutions, indicating the role of the benzyl bromide moiety in conferring water solubility and selective reactivity . The crystal structures of related compounds also provide insights into the intermolecular interactions that govern their solid-state properties [6, 8, 9, 10].

Scientific Research Applications

Structural Properties and Synthesis

  • Structural Analysis in Dendritic Material Synthesis : 3,5-Dimethoxybenzyl bromide, a derivative of 3,5-dimethylbenzyl bromide, has been studied for its structural properties using X-ray diffraction. These compounds are potential building blocks for dendritic materials, exhibiting unique structural differences despite minor molecular variations (Pan et al., 2005).

  • Innovative Synthetic Routes : A novel synthesis method involving 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under phase transfer catalysis and ultrasonic conditions has been explored. This process involved the reaction of 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane, highlighting a unique approach to synthesis involving 3,5-dimethylbenzyl derivatives (Wang et al., 2015).

  • Synthesis of N-Substituted Compounds : The synthesis of N-(3′,5′-dimethyl- 4′-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine has been reported, involving a reaction with 4-benzyloxy-3,5-dimethyl benzyl bromide. This compound is a key intermediate in the synthesis of isoindolines, showcasing another application in complex organic synthesis (Raju et al., 2007).

Photodynamic Therapy and Photoresponsive Behavior

  • Photosensitizers in Cancer Treatment : A zinc phthalocyanine compound substituted with new benzenesulfonamide derivative groups, including a 3,5-dimethylbenzyl moiety, has been synthesized. This compound showed high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

  • Azo-Modified Perylene Bisimide Dyes : The synthesis of 3,5-didodecylbenzyl bromide and its use in the production of a novel azo-perylenebisimide dyad has been explored. The photoresponsive behavior of this compound, including trans-to-cis photoisomerization, highlights its potential in developing light-controlled materials (Xin, 2013).

Safety And Hazards

3,5-Dimethylbenzyl bromide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDHXCVJGBTQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181592
Record name alpha-Bromomesitylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylbenzyl bromide

CAS RN

27129-86-8
Record name alpha-Bromomesitylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Bromomesitylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylbenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylbenzyl bromide
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylbenzyl bromide
Reactant of Route 3
Reactant of Route 3
3,5-Dimethylbenzyl bromide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,5-Dimethylbenzyl bromide
Reactant of Route 5
Reactant of Route 5
3,5-Dimethylbenzyl bromide
Reactant of Route 6
Reactant of Route 6
3,5-Dimethylbenzyl bromide

Citations

For This Compound
151
Citations
B Raju, P Neelakantan, UT Bhalerao - 2007 - nopr.niscpr.res.in
Reaction of 4-benzyloxy-3,5-dimethyl benzyl bromide 4 and N-tosyl-3,4-dimethoxy benzyl amine 5 gives the N-(4′-benzyloxy-3′,5′-dimethylbenzyl)-N-tosyl-3,4-dimethoxybenzyl …
Number of citations: 1 nopr.niscpr.res.in
Y Hayashi, JJ Rohde, EJ Corey - Journal of the American …, 1996 - ACS Publications
The exceptional power of the Diels-Alder reaction in the synthesis of complex organic molecules has been greatly enhanced by newly developed enantioselective versions, especially …
Number of citations: 334 pubs.acs.org
D Demir Atli - Journal of Coordination Chemistry, 2020 - Taylor & Francis
A series of ester-functionalized benzimidazolium salts 2a–c were prepared by quaternization of 1-{(ethoxycarbonyl)methyl}benzimidazole (1) with 3,5-dimethylbenzyl bromide, 2,5-…
Number of citations: 8 www.tandfonline.com
LG Alves, RF Munhá, AM Martins - Chemistry of Heterocyclic Compounds, 2021 - Springer
Tetrasubstituted cyclams of formulae (3,5-Me 2 C 6 H 3 CH 2 ) 4 Cyclam and (4-MeC 6 H 4 SO 2 ) 4 Cyclam were synthesized by reaction of cyclam with 4 equivalents of 3,5-…
Number of citations: 6 link.springer.com
WQ BEARD Jr, DNVAN EENAM… - The Journal of Organic …, 1961 - ACS Publications
The 3-methoxy-, 3-methyl-, and 3-chloro-benzyltrimethylammonium ions underwent the ortho substitution rearrangement with sodium amide in liquid ammonia to form mixtures of the …
Number of citations: 27 pubs.acs.org
WE Truce, B VanGemert, WW Brand - The Journal of Organic …, 1978 - ACS Publications
Two mesityl thienyl sulfones (5-mesitylsulfonyl-2-methylthiophene and 2-mesitylsulfonylthiophene) undergo the Truce-Smiles rearrangement. However, the thienyl unit (in contrast to the …
Number of citations: 17 pubs.acs.org
K NYBERG - Acta Chemica Scandinavica, 1971 - actachemscand.org
RESULTS Electrolysis of mesitylene in CH3N02/Bu4NN03 using a platinum anode produced at least four compounds, product distribution depending on the reaction conditions. The …
Number of citations: 14 actachemscand.org
X Creary - The Journal of Organic Chemistry, 1980 - ACS Publications
The effect of substituents on the thermal rearrangement of 2-aryl-3, 3-dimethylmethylenecyclopropanes, 4, to 2-arylisopropylidenecyclopropanes, 5, has been determined. This has …
Number of citations: 110 pubs.acs.org
VA Glushkov, DN Babentzev, MV Dmitriev… - Russian Chemical …, 2021 - Springer
Alkylation of substituted 5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines with iodomethane, 2-iodopropane, or substituted benzyl halides (R—Hal) afforded quaternary 2-R-5,6-dihydro-1,2,…
Number of citations: 10 link.springer.com
SN Anderson, DH Ballard, MD Johnson - Journal of the Chemical …, 1972 - pubs.rsc.org
Benzyl-, 2-methylbenzyl-, and 4-methylbenzyl-cobaloxime react rapidly with low concentrations of chlorine and bromine in acetic acid to give the corresponding benzyl and …
Number of citations: 5 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.